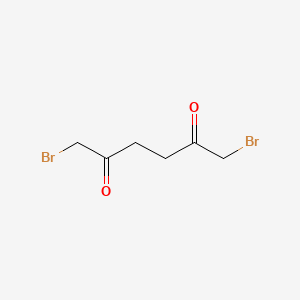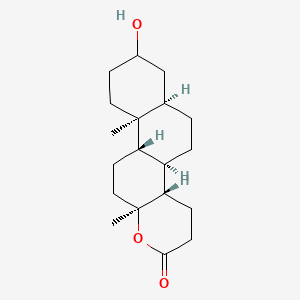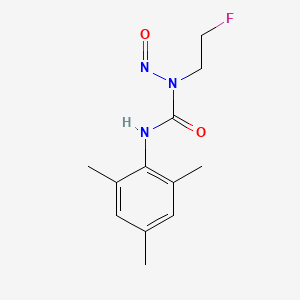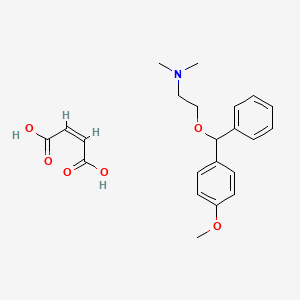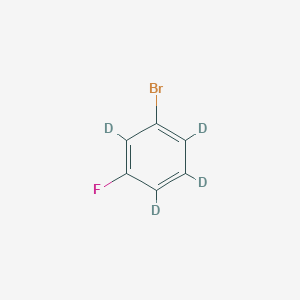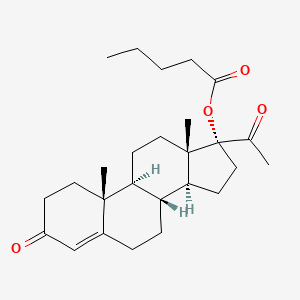
17alpha-HydroxyprogesteroneValerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17alpha-Hydroxyprogesterone Valerate is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is a progestin, which means it mimics the effects of progesterone in the body. This compound is used in various medical applications, particularly in hormone replacement therapy and in the prevention of preterm labor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17alpha-Hydroxyprogesterone Valerate typically involves the esterification of 17alpha-Hydroxyprogesterone with valeric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The crude product is then purified through recrystallization or chromatography to obtain the final compound .
Industrial Production Methods
Industrial production of 17alpha-Hydroxyprogesterone Valerate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions
17alpha-Hydroxyprogesterone Valerate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone group back to a hydroxyl group.
Substitution: This reaction can replace the valerate ester with other ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various carboxylic acids and acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 17alpha-Hydroxyprogesterone Valerate can yield 17alpha-Hydroxyprogesterone, while reduction can regenerate the original compound from its oxidized form .
Scientific Research Applications
17alpha-Hydroxyprogesterone Valerate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of steroid hormones.
Biology: It is used in studies related to hormone regulation and reproductive biology.
Medicine: It is used in hormone replacement therapy and in the prevention of preterm labor. It is also used in the treatment of certain types of cancer.
Industry: It is used in the production of various pharmaceutical formulations .
Mechanism of Action
17alpha-Hydroxyprogesterone Valerate exerts its effects by binding to progesterone receptors in the body. This binding activates the receptors, leading to changes in gene expression that mimic the effects of natural progesterone. The compound also interacts with other molecular targets, such as glucocorticoid and mineralocorticoid receptors, albeit with lower affinity .
Comparison with Similar Compounds
17alpha-Hydroxyprogesterone Valerate is part of a class of compounds known as 17alpha-hydroxyprogesterone derivatives. Similar compounds include:
- Chlormadinone Acetate
- Cyproterone Acetate
- Hydroxyprogesterone Caproate
- Medroxyprogesterone Acetate
- Megestrol Acetate
Compared to these compounds, 17alpha-Hydroxyprogesterone Valerate has unique properties, such as its specific ester group, which can influence its pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C26H38O4 |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H38O4/c1-5-6-7-23(29)30-26(17(2)27)15-12-22-20-9-8-18-16-19(28)10-13-24(18,3)21(20)11-14-25(22,26)4/h16,20-22H,5-15H2,1-4H3/t20-,21+,22+,24+,25+,26+/m1/s1 |
InChI Key |
BQUKFPPRDXJLJV-WYKXONHLSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



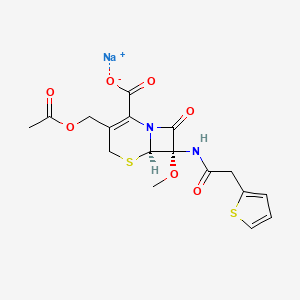
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
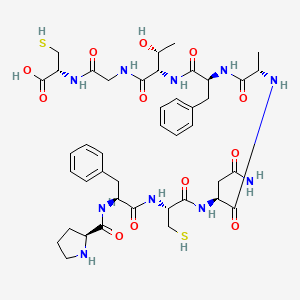

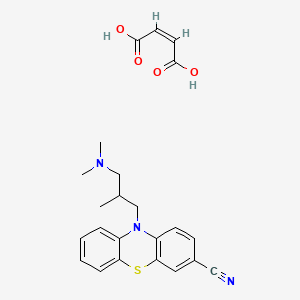
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

